Geranyl heptanoate

Description

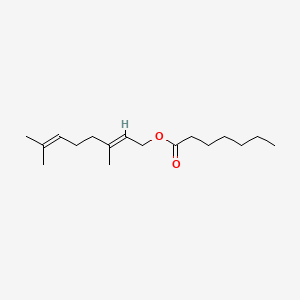

Structure

3D Structure

Properties

CAS No. |

73019-15-5 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] heptanoate |

InChI |

InChI=1S/C17H30O2/c1-5-6-7-8-12-17(18)19-14-13-16(4)11-9-10-15(2)3/h10,13H,5-9,11-12,14H2,1-4H3/b16-13+ |

InChI Key |

NSMHPPLPBQPIQJ-DTQAZKPQSA-N |

SMILES |

CCCCCCC(=O)OCC=C(C)CCC=C(C)C |

Isomeric SMILES |

CCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CCCCCCC(=O)OCC=C(C)CCC=C(C)C |

Other CAS No. |

73019-15-5 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

Organic Synthesis

Geranyl heptanoate is primarily utilized as a reagent in organic synthesis. It serves as a precursor for the production of other esters and compounds through transesterification and hydrolysis reactions. The compound's unique structure imparts specific reactivity that is advantageous in synthetic chemistry.

Solvent Properties

In addition to its role as a reagent, this compound can act as a solvent in various chemical reactions. Its ability to dissolve both polar and nonpolar substances makes it a versatile medium for conducting organic reactions.

Biological Applications

Bioactive Compound Research

this compound has been studied for its potential bioactive properties. Research indicates that esters derived from geraniol, including this compound, may exhibit pharmacological activities such as neuroprotective effects. These properties are particularly relevant in the development of therapeutic agents .

Microbial Biosynthesis

Recent studies have demonstrated the feasibility of producing this compound through microbial fermentation processes. For instance, Escherichia coli can be engineered to convert geraniol into geranyl esters with high efficiency (over 90% conversion) using immobilized lipase in a biphasic system. This method highlights the potential for sustainable production of geranyl esters from renewable resources .

Medical Applications

Therapeutic Potential

The compound is under investigation for its therapeutic properties, particularly in the context of drug synthesis. Its ester structure allows for modifications that can enhance bioavailability and efficacy in pharmaceutical formulations .

Toxicity Assessments

this compound has been evaluated for safety in various studies. Toxicological assessments indicate low acute toxicity levels, with median lethal dose (LD50) values suggesting it is relatively safe for use in consumer products . Such evaluations are crucial for its consideration in medicinal applications.

Agricultural Applications

Pest Attractant

Field studies have shown that this compound can attract specific insect species, such as male click beetles (Agriotes rufipalpis). This property can be exploited in pest management strategies, using the compound as a lure in traps to monitor or control pest populations effectively .

Data Table: Summary of Applications

Case Studies

- Microbial Production of this compound

- Attractant Properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

Geranyl heptanoate belongs to two distinct chemical families: geranyl esters and heptanoate esters. Key comparisons with analogs are outlined below:

Table 1: Structural Comparison

| Compound | Alcohol Moiety | Acid Moiety | Chain Length | CAS Number |

|---|---|---|---|---|

| This compound | Geraniol (C10) | Heptanoic acid (C7) | C17 | 73019-15-5 |

| Geranyl hexanoate | Geraniol | Hexanoic acid (C6) | C16 | 10032-02-7 |

| Geranyl acetate | Geraniol | Acetic acid (C2) | C12 | 105-87-3 |

| Ethyl heptanoate | Ethanol (C2) | Heptanoic acid | C9 | 106-30-9 |

| Allyl heptanoate | Allyl alcohol | Heptanoic acid | C10 | 142-19-8 |

Key Observations :

- Chain Length and Volatility: this compound’s longer chain (C17) reduces volatility compared to shorter esters like ethyl heptanoate (C9) or geranyl acetate (C12). This property makes it suitable for base notes in perfumery .

Functional and Application-Based Differences

Key Observations :

- Ethyl heptanoate is critical in wine aromas, where yeast metabolism enhances its concentration, contributing to fruity notes in Riesling wines .

- Geranyl acetate dominates in floral essential oils (e.g., lemongrass), constituting up to 5.3% of oil content .

- Allyl heptanoate is used in synthetic pineapple flavors but is less common due to regulatory scrutiny over allyl derivatives .

Table 3: Bioactivity Insights

*Includes geranylphenols and acetylated geranyl compounds .

Key Observations :

- Geranyl Chain Role: In geranylphenols, the geranyl group is critical for antifungal and anti-inflammatory activity. Acetylation of this group can either enhance or reduce bioactivity depending on substituents .

- Heptanoate Metabolism: Heptanoate esters may contribute to anaplerosis in the liver, replenishing citric acid cycle intermediates, though this is more documented for heptanoic acid itself .

Preparation Methods

Catalyst Design: $$ \text{SO}4^{2-}/\text{TiO}2\text{-SiO}_2 $$ Composite Synthesis

The $$ \text{SO}4^{2-}/\text{TiO}2\text{-SiO}_2 $$ solid superacid catalyst, originally developed for geranyl acetate synthesis, offers a transferable platform for heptanoate production. Its preparation involves:

- Co-precipitation : Mixing titanium sulfate ($$ \text{Ti(SO}4)2 $$) and tetraethyl orthosilicate ($$ \text{Si(OC}2\text{H}5)4 $$) under ultrasonic irradiation (40–45 kHz) to form $$ \text{Ti(OH)}4 $$ and $$ \text{Si(OH)}_4 $$ co-precipitates.

- Sulfation : Impregnating the precipitate with 0.5–0.7 M sulfuric acid for 5–6 hours, followed by drying at 110–120°C.

- Calcination : Activating the catalyst at 550–600°C for 3–5 hours to stabilize the $$ \text{SO}4^{2-} $$ groups on the $$ \text{TiO}2\text{-SiO}_2 $$ matrix.

This catalyst achieves 94–97% selectivity in geranyl acetate synthesis by suppressing geraniol isomerization—a critical advantage for minimizing byproducts like linalool or nerol derivatives.

Reaction Optimization for Heptanoate Formation

Adapting the patent methodology, this compound synthesis would involve:

Reagents :

- Natural geraniol (90–95% purity)

- Heptanoic anhydride (>99% purity)

- $$ \text{SO}4^{2-}/\text{TiO}2\text{-SiO}_2 $$ catalyst (0.5–3 wt% of total reactants)

Procedure :

- Esterification : Reacting geraniol with heptanoic anhydride at 40–60°C under nitrogen for 0.5–1.5 hours.

- Distillation : Removing water and excess anhydride via vacuum distillation (20–50 mmHg) at 70–90°C.

Key Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Molar ratio (geraniol:anhydride) | 1:1–1.5 | Higher anhydride drives equilibrium |

| Catalyst loading | 0.5–3 wt% | Reduces side reactions |

| Reaction temperature | 40–60°C | Balances kinetics and thermal degradation |

This framework theoretically achieves >90% conversion based on geranyl acetate precedents, though heptanoic acid’s higher steric demand may necessitate adjusted stoichiometry.

Natural Occurrence and Extraction Challenges

This compound occurs tracefully (<0.1%) in Cymbopogon martini essential oils, alongside geranyl hexanoate (0.3%) and valerate (0.2%). Isolation via fractional distillation proves economically unviable due to co-elution with structurally similar esters (e.g., geranyl hexanoate at RI 1723). Enzymatic extraction using Rhizomucor miehei lipases has succeeded for geranyl acetate, suggesting potential for heptanoate biosynthesis—though no direct studies confirm this.

Byproduct Analysis and Quality Control

The $$ \text{SO}4^{2-}/\text{TiO}2\text{-SiO}_2 $$ catalyst limits isomerization byproducts to <0.2% in acetate synthesis, a trend likely extendable to heptanoate. GC-MS monitoring should target:

- Geranyl isomers : Nerol (RI 1213) and linalool (RI 1088)

- Acid derivatives : Heptanoic acid (RI ~1160) and geranyl ethers

Comparative Catalyst Performance

While the patent emphasizes $$ \text{SO}4^{2-}/\text{TiO}2\text{-SiO}_2 $$, alternative catalysts include:

| Catalyst Type | Advantages | Limitations |

|---|---|---|

| Solid superacids | High selectivity, reusability | Complex synthesis |

| Enzymatic (lipases) | Mild conditions, green chemistry | Low thermal stability |

| Homogeneous (H$$2$$SO$$4$$) | Cost-effective | Corrosive, difficult separation |

The superacid catalyst’s 96–97% purity in acetate synthesis positions it as the optimal choice for scalable heptanoate production.

Industrial Scale-Up Considerations

Process Design :

- Batch Reactors : Suitable for small-scale production (5–10 kg/batch) with 1–2 hour cycle times.

- Continuous Flow : Potential for higher throughput using fixed-bed catalytic reactors.

Economic Factors :

- Heptanoic anhydride costs (~$120/kg) dominate reagent expenses.

- Catalyst reuse for 5–10 cycles reduces operational costs by 15–20%.

Q & A

Q. How can liquid-liquid extraction conditions be optimized to isolate geranyl heptanoate from aqueous mixtures?

Methodological Answer:

- Phase equilibrium data (e.g., solubility curves, tie-line distributions) must be experimentally determined at controlled temperatures (e.g., 288.15–308.15 K) using ternary systems (Water–Carboxylic Acid–Solvent). Ethyl heptanoate, a structurally analogous solvent, has been shown to effectively separate carboxylic acids via distribution coefficient and separation factor calculations .

- Validate experimental data using Othmer Tobias, Bachman, and Hand correlations to ensure reliability. For this compound, similar protocols can be adapted by substituting the target ester and adjusting solvent polarity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use retention indices (RI) and mass spectral fragmentation patterns to confirm identity, as demonstrated in flavor analysis studies for ethyl heptanoate .

- Nuclear Magnetic Resonance (NMR): Compare chemical shifts (¹H/¹³C) with structurally related esters (e.g., geranyl butyrate) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations and free energy methods elucidate the binding behavior of this compound with host molecules like β-Cyclodextrin?

Methodological Answer:

- Employ Stratified-UWHAM or BEDAM (Binding Energy Distribution Analysis Method) to compute binding affinities. These methods use λ-scaling parameters to simulate host-guest interactions across multiple Hamiltonian states, as validated for β-Cyclodextrin–heptanoate complexes .

- Analyze hydrogen-bonding patterns (e.g., carboxylate-hydroxyl interactions) and hydrophobic effects to distinguish binding orientations (e.g., UP vs. DOWN macrostates) .

Q. How should researchers address contradictions in distribution coefficients (D) reported across different solvent systems?

Methodological Answer:

- Conduct sensitivity analyses by varying temperature, solvent polarity, and pH. For example, ethyl heptanoate’s D values for carboxylic acids differ significantly at 298.15 K vs. 308.15 K, highlighting temperature-dependent phase behavior .

- Compare results with thermodynamic models (e.g., NRTL, UNIQUAC) to identify deviations caused by experimental artifacts or non-ideal mixing .

Q. What experimental designs are critical for assessing this compound’s stability under varying thermal conditions?

Methodological Answer:

- Perform thermogravimetric analysis (TGA) to monitor decomposition thresholds and differential scanning calorimetry (DSC) to detect phase transitions. While direct data on this compound is limited, analogous esters (e.g., ethyl heptanoate) show stability up to 172°C under inert atmospheres .

- Cross-reference safety data sheets (SDS) for handling guidelines, as thermal decomposition products may vary with oxygen exposure .

Methodological Best Practices

- Data Reproducibility: Follow protocols from and : report detailed experimental conditions (e.g., solvent ratios, equilibration times) and deposit raw data in supplementary materials .

- Conflict Resolution: Use statistical tools (e.g., ANOVA, t-tests) to validate dose-dependent effects, as seen in geranyl acetate cytotoxicity studies .

- Ethical Reporting: Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundant data presentation and ensure transparent methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.